3-(Aminomethyl)-2-methylpentane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)-2-methylpentane hydrochloride is an organic compound that belongs to the class of amines It is a derivative of pentane, where an aminomethyl group is attached to the second carbon atom, and the compound is further stabilized by the addition of hydrochloride

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-methylpentane hydrochloride typically involves the reaction of 2-methylpentane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

While the search results do not directly address the applications of "3-(Aminomethyl)-2-methylpentane hydrochloride," they do provide relevant information about related compounds and processes that can help infer potential applications.

Related Compounds and Applications

- (S)-3-(Aminomethyl)-5-methylhexanoic acid: This compound is used in the therapy of several neuropathic diseases and disorders, including neuropathic pain, epilepsy, fibromyalgia, migraine, restless legs syndrome, and sleep disturbances .

- Substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds: These compounds exhibit excellent analgesic effectiveness and tolerability .

- N-(3-Aminopropyl)methacrylamide hydrochloride: This is used to create reductively biodegradable hydrogels for tissue engineering and other biomedical applications . N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride is also hydrolytically stable for the preparation of polymers containing primary amine functionality .

Inference of Potential Applications

Given the structural similarities and functional groups present in these related compounds, "this compound" may have potential applications in:

- Pharmaceuticals: As an analgesic or for treating neuropathic pain, epilepsy, fibromyalgia, migraine, restless legs syndrome, and sleep disturbances .

- Biomedical Research: In the creation of hydrogels for tissue engineering due to the presence of the amino and hydrochloride groups .

- Polymers: For creating polymers with primary amine functionality .

Processes for Preparation

- A process exists for the preparation of substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds, offering an alternative to conventional methods with advantages such as higher conversions and yields, flexibility, and fewer reaction steps . A particular advantage is the presence of a carbonyl group in intermediate products, which allows for isomerization and/or epimerization reactions to synthesize specific stereoisomers in a targeted manner .

- A process for producing (S)-3-(aminomethyl)-5-methylhexanoic acid from its hydrochloride involves dissolving the hydrochloride in isopropanol and treating the solution with diethylamine as an organic base . The use of diethylamine, which is less toxic than tributylamine, reduces the risk of contamination and enhances environmental safety. Isopropanol as a solvent increases the yield due to the low solubility of the product in it .

Latest Advances in Related Research

- Catalytic Amination: Recent advances focus on producing industrially important amines from biomass-derived oxygenates .

- Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging: This MRI method allows non-invasive imaging of lactate, which is significant in cancer and metabolic disorders .

- Antibacterial Polymeric Systems: Latest work in this area includes responsive antibacterial activity, anti-biofilm formation, and the creation of antibacterial polymeric films, particularly for medical applications .

- Complement Modulators: Compounds and compositions that interact with complement components, with some inhibiting complement activity .

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-2-methylpentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

- 3-(Aminomethyl)phenylboronic acid hydrochloride

- 3-(Aminomethyl)benzoic acid hydrochloride

Comparison: 3-(Aminomethyl)-2-methylpentane hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and pharmaceuticals.

Actividad Biológica

3-(Aminomethyl)-2-methylpentane hydrochloride, also known as GSK3036656, is a compound that has garnered interest in medicinal chemistry due to its biological activity, particularly against Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase. This article explores its biological properties, mechanisms of action, and relevant research findings.

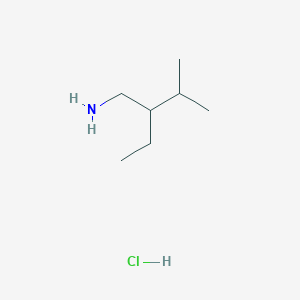

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound features a secondary amine functionality, which is critical for its biological interactions.

This compound primarily targets the leucyl-tRNA synthetase enzyme in Mtb. This enzyme plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA. Inhibition of this enzyme disrupts protein synthesis, leading to bacterial cell death. The mechanism can be summarized as follows:

- Target Enzyme : Leucyl-tRNA synthetase

- Effect : Inhibition of protein synthesis

- Outcome : Antimicrobial activity against Mtb

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mtb. The following table summarizes its efficacy compared to other antimicrobial agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.5 | Mycobacterium tuberculosis |

| Rifampicin | 0.03 | Mycobacterium tuberculosis |

| Isoniazid | 0.1 | Mycobacterium tuberculosis |

MIC: Minimum Inhibitory Concentration

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of the compound on human cell lines. The results indicate that while it is effective against Mtb, it shows low toxicity to human cells, making it a potential candidate for therapeutic development.

| Cell Line | IC50 (µM) |

|---|---|

| Human lung fibroblasts (HLF) | >100 |

| Human epithelial cells (HEK293) | >100 |

IC50: Half maximal inhibitory concentration

Case Studies

- In Vitro Efficacy Against Mtb : A study published in the Journal of Medicinal Chemistry demonstrated that GSK3036656 effectively inhibited the growth of various strains of Mtb in culture, with a reported MIC value significantly lower than traditional antibiotics like rifampicin and isoniazid .

- Safety Profile : Another study evaluated the safety profile of GSK3036656 in animal models. The compound exhibited minimal adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development .

Propiedades

IUPAC Name |

2-ethyl-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-7(5-8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGYXKHZCIUOGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.